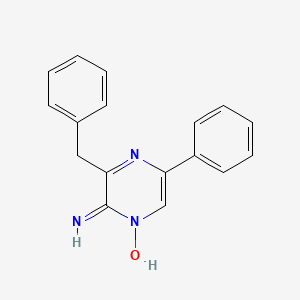
1,2,3,4-Tetrahydro-9-amino-7-chloro-1-acridinol maleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetrahydro-9-amino-7-chloro-1-acridinol maleate: is a chemical compound that belongs to the class of acridines It is characterized by the presence of an amino group at position 9 and a chlorine atom at position 7 on the acridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-9-amino-7-chloro-1-acridinol maleate typically involves the following steps:
Cyclization Reaction: The initial step involves the cyclization of appropriate precursors to form the acridine ring system.
Amination: The amino group is introduced at position 9 through amination reactions using reagents like ammonia or amines.
Hydrogenation: The final step involves the hydrogenation of the acridine ring to obtain the tetrahydro derivative.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to carry out the cyclization, chlorination, and amination reactions under controlled conditions.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the final compound in high purity.
化学反応の分析
反応の種類
1,2,3,4-テトラヒドロ-9-アミノ-7-クロロ-1-アクリジノールマレイン酸塩は、さまざまな化学反応を起こし、以下が含まれます。
酸化: この化合物は、対応するキノン誘導体を生成する酸化を受ける可能性があります。
還元: 還元反応は、化合物を完全に還元された形態に変換することができます。
置換: 7位の塩素原子は、求核置換反応を用いて他の官能基に置換することができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの試薬は、酸性または塩基性条件下で使用されます。
還元: パラジウム炭素(Pd / C)または水素化リチウムアルミニウム(LiAlH4)などの触媒を用いた水素化反応は一般的です。
置換: アミン、チオール、アルコキシドなどの求核試薬は、置換反応で使用されます。
主な生成物
これらの反応から生成される主な生成物には以下が含まれます。
キノン誘導体: 酸化反応によって生成されます。
完全に還元された誘導体: 還元反応によって生成されます。
置換されたアクリジン: 求核置換反応によって生成されます。
4. 科学研究への応用
1,2,3,4-テトラヒドロ-9-アミノ-7-クロロ-1-アクリジノールマレイン酸塩は、いくつかの科学研究への応用があります。
医薬品化学: アルツハイマー病などの神経変性疾患の治療に役立つ可能性のあるアセチルコリンエステラーゼ阻害剤としての可能性が研究されています.
生物学: この化合物は、さまざまな酵素や受容体との相互作用を理解するために生物学的研究で使用されています。
工業的用途: 他の化学化合物や医薬品を合成する際の中間体として使用されます。
科学的研究の応用
1,2,3,4-Tetrahydro-9-amino-7-chloro-1-acridinol maleate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Biology: The compound is used in biological studies to understand its interaction with various enzymes and receptors.
Industrial Applications: It is used as an intermediate in the synthesis of other chemical compounds and pharmaceuticals.
作用機序
1,2,3,4-テトラヒドロ-9-アミノ-7-クロロ-1-アクリジノールマレイン酸塩の作用機序には以下が含まれます。
アセチルコリンエステラーゼの阻害: この化合物はアセチルコリンエステラーゼを阻害し、脳内のアセチルコリンレベルの増加につながります.
分子標的: 主な分子標的はアセチルコリンエステラーゼですが、神経伝達に関与する他の酵素や受容体とも相互作用する可能性があります。
関連する経路: アセチルコリンエステラーゼの阻害は、認知機能と記憶に重要な役割を果たすコリン作動性経路に影響を与えます。
6. 類似の化合物との比較
類似の化合物
タクリン: アセチルコリンエステラーゼ阻害剤として使用されるもう1つのアクリジン誘導体.
ドネペジル: アルツハイマー病の治療に使用される非アクリジンアセチルコリンエステラーゼ阻害剤。
リバスチグミン: カルバメート系アセチルコリンエステラーゼ阻害剤。
独自性
1,2,3,4-テトラヒドロ-9-アミノ-7-クロロ-1-アクリジノールマレイン酸塩は、アクリジン環上の特定の置換パターンにより、他のアセチルコリンエステラーゼ阻害剤と比較して、独自の生物学的活性と薬物動態特性を示す可能性があります。
類似化合物との比較
Similar Compounds
Tacrine: Another acridine derivative used as an acetylcholinesterase inhibitor.
Donepezil: A non-acridine acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: A carbamate-based acetylcholinesterase inhibitor.
Uniqueness
1,2,3,4-Tetrahydro-9-amino-7-chloro-1-acridinol maleate is unique due to its specific substitution pattern on the acridine ring, which may confer distinct biological activities and pharmacokinetic properties compared to other acetylcholinesterase inhibitors.
特性
CAS番号 |
104675-52-7 |
|---|---|
分子式 |
C17H17ClN2O5 |
分子量 |
364.8 g/mol |
IUPAC名 |
9-amino-7-chloro-1,2,3,4-tetrahydroacridin-1-ol;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C13H13ClN2O.C4H4O4/c14-7-4-5-9-8(6-7)13(15)12-10(16-9)2-1-3-11(12)17;5-3(6)1-2-4(7)8/h4-6,11,17H,1-3H2,(H2,15,16);1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChIキー |
GRKHDFCVGRBUCB-BTJKTKAUSA-N |
異性体SMILES |
C1CC(C2=C(C3=C(C=CC(=C3)Cl)N=C2C1)N)O.C(=C\C(=O)O)\C(=O)O |
正規SMILES |
C1CC(C2=C(C3=C(C=CC(=C3)Cl)N=C2C1)N)O.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


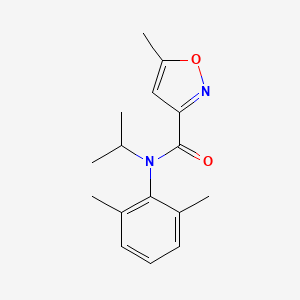
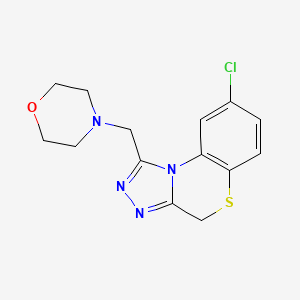
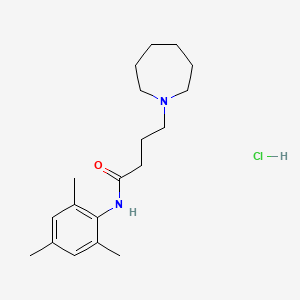
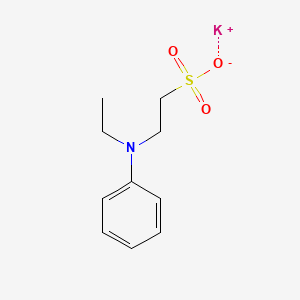

![8-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1-ethyl-3-(2-methylpropyl)-7H-purine-2,6-dione;(E)-but-2-enedioic acid](/img/structure/B12736991.png)

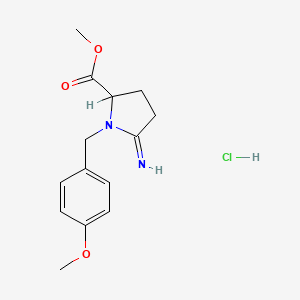
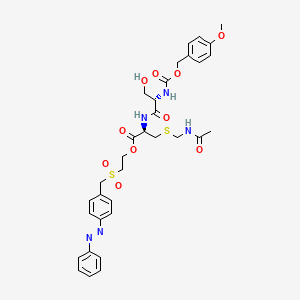


![2,6-dimethyl-4-[3-(4-pyridin-2-ylpiperazin-1-yl)propyl]morpholine;oxalic acid](/img/structure/B12737050.png)

